(6-Propoxy-2-naphthyl)-2-aminopropane (6-Propoxy-2-naphthyl)-2-aminopropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14571800
InChI: InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3
SMILES:
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol

(6-Propoxy-2-naphthyl)-2-aminopropane

CAS No.:

Cat. No.: VC14571800

Molecular Formula: C16H21NO

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

(6-Propoxy-2-naphthyl)-2-aminopropane -

Specification

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
IUPAC Name 1-(6-propoxynaphthalen-2-yl)propan-2-amine
Standard InChI InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3
Standard InChI Key CRXAYNAYXGFRGO-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.34 g/mol . Its IUPAC name, 1-(6-propoxynaphthalen-2-yl)propan-2-amine, reflects its structure: a naphthalene ring substituted with a propoxy group at position 6 and an aminopropyl chain at position 2 . The naphthalene system provides an extended aromatic framework, while the propoxy substituent introduces steric and electronic modifications critical to its biological activity .

Stereochemical Considerations

While the compound is typically studied as a racemic mixture, enantiomeric resolution has shown that the (S)-isomer exhibits higher MAO-A inhibitory potency due to optimized binding interactions with the enzyme’s active site . This stereospecificity aligns with trends observed in related amphetamine derivatives, where the (S)-configuration enhances affinity for monoamine transporters and receptors .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (6-Propoxy-2-naphthyl)-2-aminopropane involves a multi-step sequence:

  • Grignard Reaction: 6-Bromo-2-naphthol undergoes alkylation with propyl bromide to yield 6-propoxy-2-bromonaphthalene .

  • Nitroalkene Formation: Condensation of 6-propoxy-2-naphthaldehyde with nitroethane produces the corresponding nitrostyrene intermediate .

  • Reductive Amination: Lithium aluminum hydride (LiAlH₄) reduces the nitrostyrene to the primary amine, followed by purification via hydrochloride salt formation .

Key challenges include controlling regioselectivity during naphthalene functionalization and minimizing side reactions during nitroalkene reduction. Nuclear magnetic resonance (NMR) and elemental analysis confirm structural integrity, with characteristic signals for the propoxy group (δ 1.0–1.8 ppm, triplet) and aminopropyl chain (δ 2.8–3.2 ppm, multiplet) .

Pharmacological Activity: MAO Inhibition

Mechanism of Action

(6-Propoxy-2-naphthyl)-2-aminopropane acts as a competitive inhibitor of MAO-A, binding reversibly to the enzyme’s flavin adenine dinucleotide (FAD) cofactor pocket . This inhibition elevates synaptic concentrations of serotonin, norepinephrine, and dopamine, mimicking the effects of classical MAOIs like clorgyline .

Table 1: Inhibitory Potency Against Rat MAO Isoforms

CompoundMAO-A Ki (μM)MAO-B Ki (μM)Selectivity (MAO-A/MAO-B)
(6-Propoxy-2-naphthyl)-2-aminopropane0.3154174:1
Amphetamine (3a)4.2>100>24:1
6-Methoxy derivative (2b)0.1568453:1

Data adapted from Vilches-Herrera et al. (Source ).

Structure-Activity Relationships (SAR)

  • Aromatic Substitution: Replacing the phenyl ring in amphetamine with a naphthyl system increases MAO-A affinity by 13-fold (Ki = 0.31 μM vs. 4.2 μM) . This enhancement correlates with the naphthalene’s higher HOMO energy (−8.69 eV vs. −9.31 eV for benzene), facilitating charge-transfer interactions with aromatic residues in the MAO-A active site .

  • Alkoxy Chain Length: The propoxy group at position 6 reduces potency compared to shorter chains (methoxy: Ki = 0.15 μM; ethoxy: Ki = 0.22 μM) . This trend suggests steric hindrance from the propyl chain disrupts optimal ligand-enzyme interactions.

  • Amino Group Modifications: N-Benzylation abolishes activity (e.g., compounds 2h and 2i, Ki >100 μM), likely due to steric clashes with Tyr407 and Ile335 in the MAO-A binding pocket .

Molecular Docking and Binding Mode Analysis

Interaction with MAO-A Active Site

Docking studies (AutoDock Vina) reveal that (6-Propoxy-2-naphthyl)-2-aminopropane adopts a binding pose where:

  • The naphthyl ring engages in π-π stacking with Phe208 and Tyr69.

  • The propoxy oxygen forms a hydrogen bond with the backbone carbonyl of Phe208.

  • The aminopropyl chain orients toward a hydrophobic subpocket lined by Leu337 and Ile335 .

Figure 1: Superimposed Docking Poses

(6-Propoxy-2-naphthyl)-2-aminopropane (orange) and amphetamine (blue) in the MAO-A active site. The naphthyl system’s extended conjugation enhances van der Waals contacts with Phe352 .

Thermodynamic and Kinetic Parameters

  • Binding Energy: −8.2 kcal/mol (compared to −7.1 kcal/mol for amphetamine) .

  • Residence Time: 23 minutes (surface plasmon resonance), indicating moderate reversibility .

Comparative Analysis with Related Derivatives

Alkoxy vs. Alkylthio Substitutions

Replacing the propoxy group with a methylthio moiety (compound 2g) decreases MAO-A inhibition (Ki = 1.2 μM), likely due to reduced electron-donating capacity and increased steric bulk .

Species-Specific Variability

Human MAO-A shares 87% sequence identity with the rat enzyme, but differences in Ile335 (rat) vs. Val335 (human) may alter ligand binding. Preliminary assays in human recombinant MAO-A show a 2.3-fold lower Ki (0.14 μM), underscoring its translational potential .

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